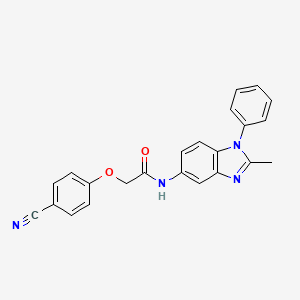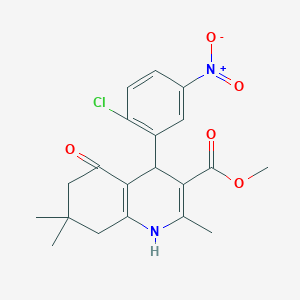![molecular formula C17H20N2O4 B1223318 2-oxo-1H-pyridine-3-carboxylic acid [2-(2,5-dimethyl-1-propyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223318.png)
2-oxo-1H-pyridine-3-carboxylic acid [2-(2,5-dimethyl-1-propyl-3-pyrrolyl)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-1H-pyridine-3-carboxylic acid [2-(2,5-dimethyl-1-propyl-3-pyrrolyl)-2-oxoethyl] ester is a member of pyridines and an aromatic carboxylic acid.
Scientific Research Applications
1. Synthesis and Structural Analysis
- Research on similar compounds, like 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters, has focused on three-component reactions with other chemicals, leading to the formation of esters of 4-hydroxy-2,2-dimethyl-1-(4-methylphenyl)-5-(2-oxoalkyliden)-2,5-dihydro-1H-pyrrole-3-carboxylic acids and related compounds. These studies provide insights into the structural features and formation mechanisms of these complex esters (Mukovoz et al., 2015).
2. Antioxidant Activity
- Research on derivatives of similar compounds, such as ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, has explored their potential antioxidant activities. These studies have demonstrated that some synthesized compounds exhibit significant antioxidant properties, which could be relevant in various biochemical and pharmacological contexts (Zaki et al., 2017).
3. Computational and Quantum Chemical Studies
- Computational and quantum chemical analyses have been conducted on related compounds, such as derivatives of pyrrolidinones. These studies involve density functional theory (DFT) and investigate electronic properties like molecular orbitals and densities. Such research contributes to understanding the molecular properties and reactivity of these compounds (Bouklah et al., 2012).
4. Synthesis Methods Development
- Research on similar compounds also includes the development of new synthesis methods, such as a study on the efficient synthesis of carboxylic esters from acids and alcohols using novel techniques. This research is important for improving the synthesis process of complex organic compounds (Shiina et al., 2002).
properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
[2-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-oxoethyl] 2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-4-8-19-11(2)9-14(12(19)3)15(20)10-23-17(22)13-6-5-7-18-16(13)21/h5-7,9H,4,8,10H2,1-3H3,(H,18,21) |
InChI Key |
PFOFUWYTBQFUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=C1C)C(=O)COC(=O)C2=CC=CNC2=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1223236.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1223239.png)

![5,6-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1223242.png)
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1223245.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1223248.png)

![4-[[4-(3-Methylanilino)-3,5-dinitrophenyl]-oxomethyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B1223250.png)

![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide](/img/structure/B1223253.png)
![4-bromo-N-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzamide](/img/structure/B1223255.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thiophenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1223257.png)
![7-[4-(4-Acetamidophenyl)sulfonyl-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1223260.png)
![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)